((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine
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Overview
Description
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine is a chiral amine compound that features a piperidine ring substituted with a benzyl group and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through reductive amination, where the piperidine ring is reacted with acetaldehyde and ammonium formate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter systems and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(®-1-Benzyl-piperidin-3-yl)-ethyl-amine: The enantiomer of the compound, which may have different biological activity.
1-Benzyl-4-phenylpiperidine: A structurally similar compound with different substituents on the piperidine ring.
N-Benzylpiperidine: A simpler analog without the ethylamine side chain.
Uniqueness
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine is unique due to its specific chiral configuration and the presence of both a benzyl group and an ethylamine side chain. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3S)-1-benzyl-N-ethylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPWGYOLRHPLE-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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